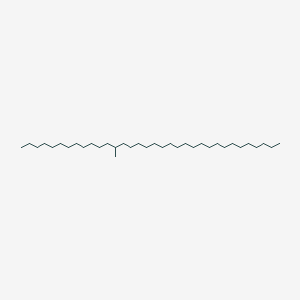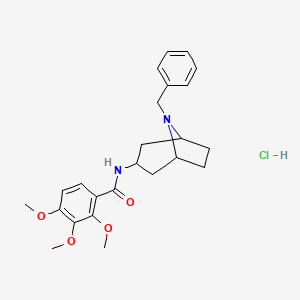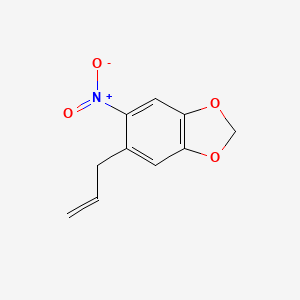
N-Bicyclo(3.1.0)hex-3-yl-anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bicyclo(310)hex-3-yl-anthranilic acid is a complex organic compound characterized by its unique bicyclic structure This compound contains a bicyclo[310]hexane ring fused with an anthranilic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo(3.1.0)hex-3-yl-anthranilic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-Bicyclo(3.1.0)hex-3-yl-anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
N-Bicyclo(3.1.0)hex-3-yl-anthranilic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of anti-inflammatory and analgesic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-Bicyclo(3.1.0)hex-3-yl-anthranilic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups attached.
Anthranilic acid derivatives: These compounds contain the anthranilic acid moiety but lack the bicyclic structure.
Uniqueness
N-Bicyclo(310)hex-3-yl-anthranilic acid is unique due to the combination of its bicyclic structure and anthranilic acid moiety
Propriétés
Numéro CAS |
79531-64-9 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(3-bicyclo[3.1.0]hexanylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-3-1-2-4-12(11)14-10-6-8-5-9(8)7-10/h1-4,8-10,14H,5-7H2,(H,15,16) |
Clé InChI |
OLRMMEZILYICNH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC(C2)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)








![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
